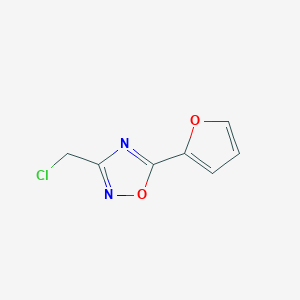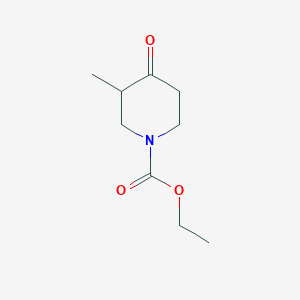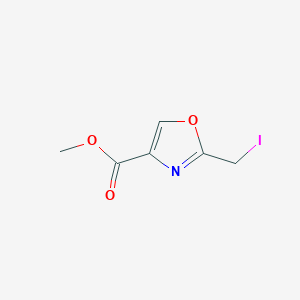
2-Methyl-6-phenylnicotinonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
A study focused on the synthesis and polymorphic interpretation of a derivative of 2-Methyl-6-phenylnicotinonitrile, showing significant anti-inflammatory activity. The polymorphs were analyzed through single-crystal X-ray diffraction, Hirshfeld surface analysis, and differential scanning calorimetry. The compound's binding affinity was evaluated through docking studies in the COX-2 active site, and an in vivo study revealed its notable anti-inflammatory effects (Rai, Singh, Khanam, & Tewari, 2016).
Application in Dye-Sensitized Solar Cells
Research involving a phenylnicotinonitrile derivative synthesized as an additive for dye-sensitized solar cells (DSSCs) has been conducted. It was found that the addition of this derivative led to an increase in the open-circuit potential and photo-conversion efficiency of DSSCs, showcasing its potential in improving solar cell performance (Mazloum‐Ardakani et al., 2018).
Corrosion Inhibition
Several studies have explored the use of derivatives of 2-Methyl-6-phenylnicotinonitrile as corrosion inhibitors. These compounds have been found to effectively inhibit corrosion of metals like mild steel in acidic environments. Their effectiveness was assessed through various methods like electrochemical impedance spectroscopy and surface analysis, suggesting their potential as protective agents against corrosion in industrial applications (Verma et al., 2018; Ansari et al., 2015; Singh et al., 2016).
Synthesis of Heterocyclic Compounds
A study on the synthesis of pyridines, pyrimidines, and their derivatives using 2-Methyl-6-phenylnicotinonitrile as a starting material was conducted. These synthesized compounds exhibited good anti-inflammatory and analgesic activities, comparable to reference drugs like diclofenac potassium and valdecoxib (S. A. Said, 2009).
Alzheimer's Disease Research
In Alzheimer's disease research, derivatives of 2-Methyl-6-phenylnicotinonitrile, such as [18F]FDDNP, have been used in conjunction with positron emission tomography to locate and assess the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This method is expected to facilitate diagnostic assessment and response monitoring during treatments (Shoghi-Jadid et al., 2002).
Mecanismo De Acción
Direcciones Futuras
: Tarik Attar, Fatiha Nouali, Zahira Kibou, Abbes Benchadli, Boulanouar Messaoudi, Esma Choukchou-Braham & Noureddine Choukchou-Braham. “Corrosion inhibition, adsorption and thermodynamic properties of 2-aminopyridine derivatives on the corrosion of carbon steel in sulfuric acid solution.” Journal of Chemical Sciences, Volume 133, Article 109 (2021). Link : “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.” The New York Times, February 3, 2018. Link : “Mount Everest - Wikipedia.” [Link](https://en.wikipedia.org/wiki/Mount
Propiedades
IUPAC Name |
2-methyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-12(9-14)7-8-13(15-10)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLFRPETULKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563436 | |
| Record name | 2-Methyl-6-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66416-52-2 | |
| Record name | 2-Methyl-6-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1627443.png)
![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)








![5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1627457.png)